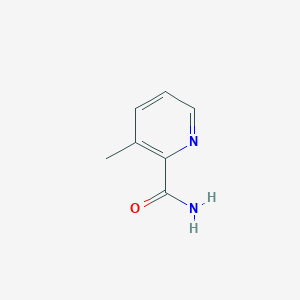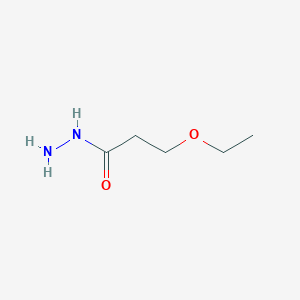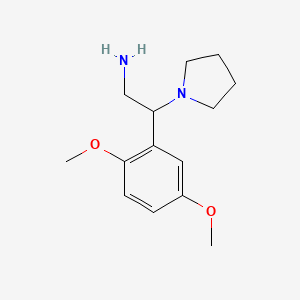
2-(2,5-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves several steps. For instance, the preparation of 2,5-dimethoxyphenethylamine, an important pharmaceutical intermediate, involves a sequence of reactions starting with 1,4-dimethoxybenzene and chloracetyl chloride. This is followed by a Friedel-Crafts reaction to obtain Alpha-chlorine-2, 5-dimethoxy acetophenone, which then reacts with methenamine to obtain Alpha-amino-2, 5-dimethoxy acetophenone. Finally, the Alpha-amino-2, 5-dimethoxy acetophenone reacts with a reducer to obtain the product .Scientific Research Applications
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of compounds structurally related to 2-(2,5-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine has shown significant potential in various fields, including medicinal chemistry and material science. The synthesis of pyrrole analogues of the analgesic drug lefetamine, which bears the 1-phenyl-2-(1H-pyrrol-1-yl)ethylamino moiety, highlights the chemical versatility and potential pharmacological interest in similar structures. These compounds were evaluated for their analgesic activities and showed promising results without the neurotoxicity associated with lefetamine (Massa et al., 1989).
Catalytic Activities
The study of chiral synthons derived from similar compounds, such as 1-phenyl-N-(pyridine-2-yl)ethylidine)ethanamine, has been conducted to explore their potential in catalytic activities. These compounds have shown moderate catalytic activities in the asymmetric transfer hydrogenation (ATH) of ketones, although with low enantiomeric excess (ee%). This indicates a potential application in the synthesis of chiral molecules, which is a crucial aspect of pharmaceutical chemistry (Kumah et al., 2019).
Optical Resolution and Chiral Applications
Optical resolution and the application of artificial chiral compounds have been explored through the preferential crystallization of salts derived from compounds structurally related to 2-(2,5-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine. The optical resolution process has been validated for a range of compounds, demonstrating the structural versatility and utility of such molecules in creating enantiomerically pure substances, which are vital in the development of specific pharmaceutical agents (Saigo, 1985).
Anticancer Agents
Recent studies have identified derivatives with potent topoisomerase I-targeting activity and cytotoxicity, suggesting the potential application of structurally related compounds in the development of novel anticancer agents. The variation in substituents at specific positions on the compound's structure has a significant impact on its activity, highlighting the importance of structural optimization in medicinal chemistry (Ruchelman et al., 2004).
Corrosion Inhibition
The synthesis of cadmium(II) Schiff base complexes from ligands structurally related to 2-(2,5-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine has been explored for their corrosion inhibition properties on mild steel. This research indicates the potential application of such compounds in materials science, specifically in the protection of metals from corrosion, which is a significant concern in various industrial applications (Das et al., 2017).
properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-2-pyrrolidin-1-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-17-11-5-6-14(18-2)12(9-11)13(10-15)16-7-3-4-8-16/h5-6,9,13H,3-4,7-8,10,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOILIJGKPQPDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(CN)N2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethoxy-phenyl)-2-pyrrolidin-1-yl-ethylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[3,2-B]pyridin-2(3H)-one](/img/structure/B1317326.png)
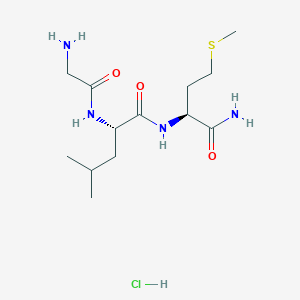
![N-[4-(2-thienyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1317329.png)

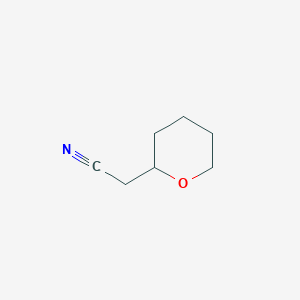
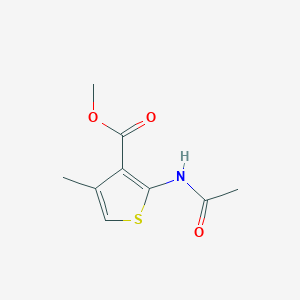
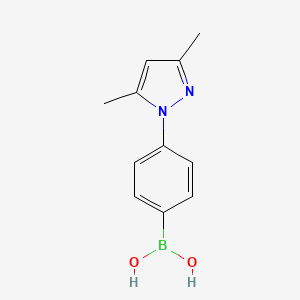
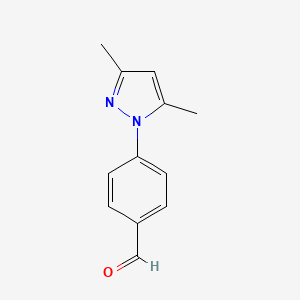
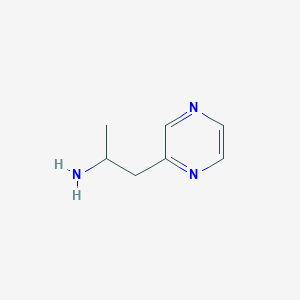
![6-(difluoromethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1317350.png)
![N-methyl-1-[1-(3-methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1317355.png)
